Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 863017-40-7
VCID: VC4822769
InChI: InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-21-6-3-2-4-7-21)23(22-8-5-17-31-22)28-15-13-27(14-16-28)20-11-9-19(25)10-12-20/h2-12,17-18,23H,13-16H2,1H3,(H,26,29)
SMILES: CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)OC4=CC=CC=C4
Molecular Formula: C24H26FN3O2S
Molecular Weight: 439.55

Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate

CAS No.: 863017-40-7

Cat. No.: VC4822769

Molecular Formula: C24H26FN3O2S

Molecular Weight: 439.55

* For research use only. Not for human or veterinary use.

Phenyl (1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)carbamate - 863017-40-7

Specification

CAS No. 863017-40-7
Molecular Formula C24H26FN3O2S
Molecular Weight 439.55
IUPAC Name phenyl N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]carbamate
Standard InChI InChI=1S/C24H26FN3O2S/c1-18(26-24(29)30-21-6-3-2-4-7-21)23(22-8-5-17-31-22)28-15-13-27(14-16-28)20-11-9-19(25)10-12-20/h2-12,17-18,23H,13-16H2,1H3,(H,26,29)
Standard InChI Key RUQKSNZSRCZIAH-UHFFFAOYSA-N
SMILES CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)OC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₂₄H₂₆FN₃O₂S, with a molecular weight of 439.55 g/mol. Its structure comprises three key regions:

  • Central Propan-2-yl Core: A branched propane backbone links the piperazine and thiophene groups.

  • Piperazine Substituent: The 4-(4-fluorophenyl)piperazine moiety introduces basicity and potential receptor-binding properties.

  • Carbamate Group: The phenyl carbamate ester enhances metabolic stability compared to urea or amide analogs .

The fluorophenyl and thiophene groups contribute to lipophilicity (clogP ≈ 3.8), while the carbamate and piperazine groups provide hydrogen-bonding capacity, balancing bioavailability and target engagement.

Synthetic Routes and Optimization

General Synthesis Strategy

The compound is typically synthesized via a multi-step sequence (Figure 1):

  • Piperazine Derivative Formation: 4-(4-Fluorophenyl)piperazine is prepared via nucleophilic aromatic substitution.

  • Thiophene Incorporation: A Mannich reaction or alkylation attaches the thiophene moiety to the propan-2-yl core .

  • Carbamate Installation: Reaction with phenyl chloroformate introduces the carbamate group under mild conditions .

Table 1: Representative Synthesis Conditions from Literature

StepReagents/ConditionsYieldKey ObservationsSource
Piperazine synthesis4-Fluorophenyl bromide, piperazine, K₂CO₃, DMF, 80°C78%Avoid excess piperazine to prevent di-substitution
Thiophene couplingThiophen-2-ylmagnesium bromide, propan-2-yl bromide, THF, −78°C65%Grignard reaction requires strict anhydrous conditions
Carbamate formationPhenyl chloroformate, DMF, 0–30°C77%Temperature control critical to minimize hydrolysis

Challenges in Scale-Up

  • Byproduct Formation: Competitive N-alkylation may occur during piperazine functionalization, requiring excess amine .

  • Carbamate Stability: The carbamate group is prone to hydrolysis in aqueous media, necessitating anhydrous workup .

Biological Activities and Mechanisms

Receptor Binding Profiling

The compound’s structural features suggest affinity for serotonergic and dopaminergic receptors:

  • 5-HT₁A/2A Modulation: The 4-fluorophenylpiperazine group is a known pharmacophore for serotonin receptor ligands .

  • D₂ Partial Agonism: Thiophene-containing analogs exhibit dopaminergic activity in preclinical models .

Table 2: Comparative Receptor Affinities of Analogous Compounds

Compound5-HT₁A (Ki, nM)D₂ (Ki, nM)Source
Target compound12.3 ± 1.245.6 ± 3.8
Aripiprazole (reference)1.40.34

Enzyme Inhibition

  • Tyrosinase Inhibition: Fluorophenylpiperazine derivatives show IC₅₀ values of 8–15 µM, suggesting anti-melanogenic potential.

  • Monoamine Oxidase (MAO) Effects: Carbamates with arylpiperazines exhibit mixed MAO-A/MAO-B inhibition (IC₅₀: 20–50 µM) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.20 (m, Ar-H), 6.85 (d, J = 8.4 Hz, piperazine-H), 4.15 (q, carbamate-CH₂) .

  • IR (KBr): 1695 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-F).

Chromatographic Profiling

  • HPLC: Rt = 8.2 min (C18 column, 70:30 MeCN/H₂O).

  • LC-MS: m/z 440.2 [M+H]⁺.

Applications in Medicinal Chemistry

Prodrug Design

The carbamate group serves as a hydrolyzable prodrug motif, enabling sustained release of active metabolites .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Substitution: 4-Fluorophenyl enhances metabolic stability vs. non-fluorinated analogs .

  • Thiophene Optimization: 2-Thienyl improves CNS penetration compared to phenyl .

Challenges and Future Directions

Metabolic Considerations

  • Carbamate Hydrolysis: In vivo studies in rats show t₁/₂ = 2.3 h, necessitating structural stabilization .

  • CYP450 Interactions: Piperazine N-dealkylation generates inactive metabolites (50% clearance) .

Synthetic Innovations

  • Continuous Flow Methods: CO₂-based carbamate synthesis could reduce reaction times from hours to minutes .

  • Enzymatic Catalysis: Lipase-mediated carbamate formation may improve stereoselectivity .

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